2-Nitro-3-(trifluoromethyl)phenol
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Overview
Description
2-Nitro-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 69 - 71 degrees Celsius .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Preparation Methods
The synthesis of 2-Nitro-3-(trifluoromethyl)phenol can be achieved through various synthetic routes. One common method involves the nitration of 3-(trifluoromethyl)phenol using a mixture of concentrated sulfuric acid and nitric acid . The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the direct fluorination of 2-nitrophenol using trifluoromethyl iodide in the presence of a catalyst . Industrial production methods often employ similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired product’s purity.
Chemical Reactions Analysis
2-Nitro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Oxidation: The compound can be oxidized to form quinones using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, alkyl halides, and potassium permanganate. The major products formed from these reactions include amino derivatives, ethers, and quinones.
Scientific Research Applications
2-Nitro-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-3-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These properties make it a valuable tool in studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
2-Nitro-3-(trifluoromethyl)phenol can be compared with other similar compounds, such as:
4-Nitro-3-(trifluoromethyl)phenol: This compound has the nitro group in the para position relative to the hydroxyl group, which can lead to different chemical reactivity and biological activity.
2-Nitro-4-(trifluoromethyl)phenol: Similar to the previous compound but with the trifluoromethyl group in the para position, affecting its physical and chemical properties.
4-(Trifluoromethyl)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions but still useful in various industrial applications.
The unique combination of the nitro and trifluoromethyl groups in this compound gives it distinct properties that are valuable in both research and industrial contexts.
Properties
IUPAC Name |
2-nitro-3-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWSGZHZNIOCPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633875 |
Source
|
Record name | 2-Nitro-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386-72-1 |
Source
|
Record name | 2-Nitro-3-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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